REACTION_CXSMILES
|
[N:1]#[C:2][C:3]#[N:4].C#N.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[C:10]([NH2:15])[CH:9]=1.[OH-].[Na+]>CO>[Cl:7][C:8]1[CH:9]=[C:10]2[C:11](=[CH:12][CH:13]=1)[N:14]=[C:2]([NH2:1])[C:3]([NH2:4])=[N:15]2 |f:3.4|
|
Name
|
|
Quantity
|
1.15 mol
|
Type
|
reactant
|
Smiles
|
N#CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
71.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
by washing with a silver nitrate solution
|
Type
|
ADDITION
|
Details
|
containing nitric acid
|
Type
|
CUSTOM
|
Details
|
condensed in a cold trap
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
FILTRATION
|
Details
|
Thereafter the resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
rinsed with a little methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N=C(C(=NC2=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |